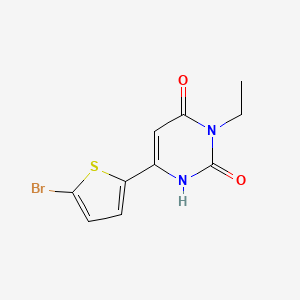
6-(5-溴噻吩-2-基)-3-乙基-1,2,3,4-四氢嘧啶-2,4-二酮
描述
The compound “6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a bromothiophene, which is a thiophene, a sulfur-containing heterocycle, that has been substituted with a bromine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a suitable diamine with a dicarbonyl compound . The bromothiophene could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and bromothiophene rings. The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis
As a bromothiophene derivative, this compound could potentially undergo various reactions. For example, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction . The compound could also participate in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom could potentially make the compound relatively heavy and polar .科学研究应用
抗菌和抗真菌活性
Sharma等人(2022年)的一项研究探讨了基于5-溴噻吩的3,4-二氢嘧啶-2-(1H)-(硫)酮的合成,包括类似于6-(5-溴噻吩-2-基)-3-乙基-1,2,3,4-四氢嘧啶-2,4-二酮的衍生物。合成的化合物被发现具有显著的抗菌和抗真菌活性,使它们在新型抗微生物药物的开发中备受关注 (Sharma et al., 2022)。
有机半导体应用
Quinn等人(2015年)报告了一种合成协议,用于合成包括2,7-双(5-溴噻吩-2-基)-3,8-双(2-癸基十四烷基)-3,8-二氢嘧啶并[4,5-g]喹唑啉-4,9-二酮等化合物,这些化合物有望用于有机半导体的生产。这突显了类似化合物在电子和光子器件中的潜在应用 (Quinn et al., 2015)。
电致变色应用
Shi等人(2016年)合成了一系列共轭共聚物,包括类似于研究对象化合物的衍生物,这些共聚物在电致变色应用中表现出潜力。这表明这类化合物在电致变色器件的开发中具有用处,这些器件可以根据电场变化而改变颜色 (Shi et al., 2016)。
抗癌活性
Udayakumar等人(2017年)的研究合成并评估了二氢嘧啶-2,4(1H,3H)-二酮衍生物的体外细胞毒活性。研究表明这些化合物在抗癌疗法中具有潜在应用 (Udayakumar et al., 2017)。
光物理性质
Al‐Aqar(2022年)研究了3,6-双(5-溴噻吩-2-基)-2,5-双(2-乙基己基)-2,5-二氢嘧啶并[3,4-c]吡咯-1,4-二酮的光物理性质。研究发现该化合物在溶液和固态中均具有荧光性,表明其在基于荧光的应用中具有潜在用途 (Al‐Aqar, 2022)。
光电和光伏性质
Hundal等人(2019年)探讨了氰基吡啶-2,6-二酮衍生物的分子工程,建议改善这类化合物的光电和光伏性质。这表明这些化合物可能在有机太阳能电池和其他光伏器件中使用 (Hundal et al., 2019)。
作用机制
安全和危害
属性
IUPAC Name |
6-(5-bromothiophen-2-yl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-2-13-9(14)5-6(12-10(13)15)7-3-4-8(11)16-7/h3-5H,2H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPFFNZGWJQCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



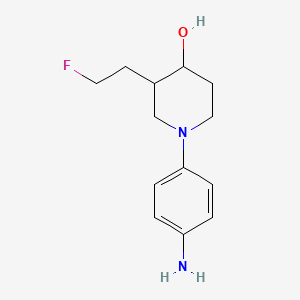
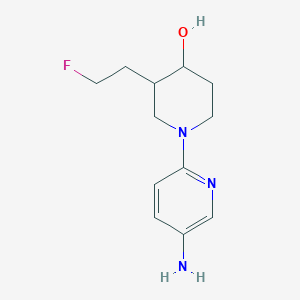
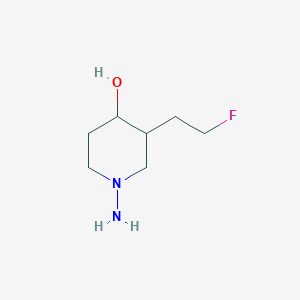
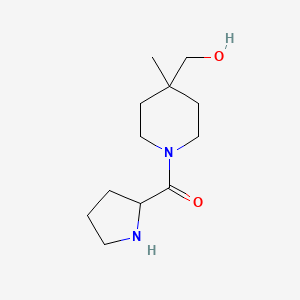
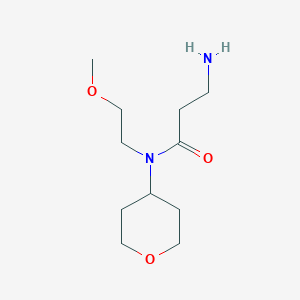


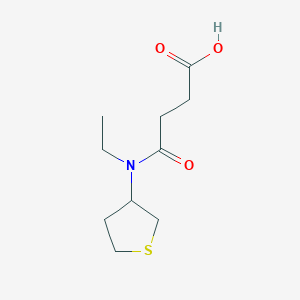




![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)